(1S)-1-(Oxetan-3-yl)ethanamine is a compound featuring a unique oxetane ring structure, which has garnered attention due to its potential applications in medicinal chemistry and material science. The oxetane moiety is known for its reactivity and ability to participate in various chemical transformations, making derivatives of this compound valuable in synthetic chemistry.
(1S)-1-(Oxetan-3-yl)ethanamine belongs to the class of oxetane derivatives, which are cyclic ethers characterized by a four-membered ring. This compound is classified as an amine due to the presence of the amino group (-NH2), which plays a critical role in its reactivity and biological activity.
The synthesis of (1S)-1-(Oxetan-3-yl)ethanamine can be achieved through several established methods:
In a typical synthesis, starting materials such as oxetan-3-one and an appropriate amine are reacted in a solvent like acetonitrile at elevated temperatures (e.g., 65 °C). The reaction conditions must be optimized to achieve high yields and selectivity towards the desired product.
The molecular structure of (1S)-1-(Oxetan-3-yl)ethanamine consists of a four-membered oxetane ring attached to an ethanamine group. The stereochemistry at the chiral center is designated as (1S), indicating that it possesses specific spatial arrangements that influence its chemical behavior.
Key structural data includes:
(1S)-1-(Oxetan-3-yl)ethanamine can participate in various chemical reactions, including:
For example, when subjected to strong bases or acids, (1S)-1-(Oxetan-3-yl)ethanamine may react to form more complex structures by opening the oxetane ring and allowing for further functionalization.
The mechanism of action for (1S)-1-(Oxetan-3-yl)ethanamine primarily revolves around its reactivity due to the amino and ether functionalities. The amino group can engage in hydrogen bonding and nucleophilic attacks on electrophilic centers in biological systems or during synthetic processes.
Studies have shown that compounds containing oxetane rings exhibit unique interactions with biological targets, potentially leading to novel therapeutic agents. The specific mechanism often depends on the substituents attached to the oxetane ring and their influence on binding affinity and selectivity.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, providing insights into its structural features and purity levels .
(1S)-1-(Oxetan-3-yl)ethanamine has several noteworthy applications:
Research continues to uncover additional applications, particularly in drug design where modifications of the oxetane structure could lead to enhanced efficacy or reduced side effects in therapeutic contexts .
Chiral resolution remains a cornerstone for obtaining enantiopure (1S)-1-(Oxetan-3-yl)ethanamine, particularly when racemic synthetic routes are more economical. The most prevalent method involves diastereomeric salt formation using chiral resolving agents. Tartaric acid derivatives, notably (2R,3R)-Di-p-toluoyl-D-tartaric acid (DPTTA), have proven highly effective. Racemic 1-(oxetan-3-yl)ethanamine forms diastereomeric salts with DPTTA in solvents like methanol or ethanol. Crystallization selectively isolates the less soluble (1S)-amine-DPTTA salt complex. Subsequent liberation of the free amine via basification (e.g., sodium hydroxide treatment) and extraction yields enantiomerically enriched (1S)-1-(oxetan-3-yl)ethanamine with reported enantiomeric excess (ee) values exceeding 98% [1] [6].
Alternative chiral acids employed include di-O-benzoyl-L-tartaric acid, di-O-p-toluoyl-L-tartaric acid, and (R)-10-camphorsulfonic acid, each offering different solubility profiles and enantioselectivities depending on the solvent system and crystallization conditions. Enzymatic kinetic resolution presents another viable strategy. Lipases (e.g., Candida antarctica lipase B, CAL-B) or proteases can enantioselectively acylate the racemic amine using activated esters (e.g., vinyl acetate, isopropenyl acetate) in organic solvents. This process yields the unreacted (1S)-amine and the acylated (1R)-amide derivative, which can be separated chromatographically. The (1S)-amine is obtained directly, while the amide requires hydrolysis to recover the undesired enantiomer. While enzymatic resolution can achieve high ee (>99%), it often suffers from lower maximum theoretical yield (50%) unless coupled with racemization strategies [6].
Table 1: Chiral Resolution Methods for (1S)-1-(Oxetan-3-yl)ethanamine
Resolution Method | Resolving Agent/Enzyme | Key Solvent | Achievable ee (%) | Yield (%) | Primary Advantage |
---|---|---|---|---|---|
Diastereomeric Salt | (2R,3R)-DPTTA | Methanol | >98 | 35-45* | High enantiopurity |
Diastereomeric Salt | (R)-10-Camphorsulfonic Acid | Ethanol | 90-95 | 30-40* | Readily available resolving agent |
Enzymatic Kinetic Acylation | Candida antarctica Lipase B (CAL-B) | tert-Butyl methyl ether | >99 | 40-45* | Mild conditions, high selectivity |
Chiral Chromatography | Polysaccharide-based CSPs | Hexane/IPA/DEA | >99 | Variable | Direct separation, no derivatization |
*Yields are for the single desired (S)-enantiomer from the racemate.
Chiral chromatography, utilizing stationary phases like coated polysaccharides (Chiralpak AD, Chiralcel OD) or cyclodextrins, offers a direct, albeit typically preparative-scale, method for separating racemic 1-(oxetan-3-yl)ethanamine. Elution with mixtures such as hexane/isopropanol/diethylamine often achieves baseline separation, delivering both enantiomers in high optical purity (>99% ee). While highly effective for small quantities or final purification, the cost and throughput limitations often relegate it to analytical purposes or the final polishing step after initial enrichment via salt formation or enzymatic resolution [6].
Reductive amination constitutes the most direct and widely employed strategy for constructing the ethylamine moiety directly attached to the oxetane ring. This approach leverages oxetan-3-one as the key carbonyl precursor. The synthesis of oxetan-3-one itself is crucial; efficient routes include the gold-catalyzed oxidation of propargylic alcohols or the intramolecular Williamson etherification of 3-halo-2,2-bis(halomethyl)propan-1-ol derivatives followed by oxidation [1] [8].
In the reductive amination sequence, oxetan-3-one is condensed with ammonia (NH₃) or a protected ammonia equivalent (e.g., ammonium acetate, benzylamine) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB-H, NaBH(OAc)₃) is exceptionally effective in this role due to its superior chemoselectivity for reducing the intermediate imine or iminium ion over the carbonyl precursor under mildly acidic conditions (often catalyzed by acetic acid). This minimizes the formation of the undesired alcohol reduction product (1-(oxetan-3-yl)ethanol). Reactions are typically conducted in dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (30-40°C), yielding racemic 1-(oxetan-3-yl)methanamine or its N-protected derivatives with high efficiency (often >80% yield) [1] [2] [7].
Table 2: Reductive Amination Approaches Using Oxetan-3-one
Amine Source | Reducing Agent | Solvent | Catalyst/Additive | Product | Typical Yield (%) |
---|---|---|---|---|---|
Ammonium Acetate | NaBH(OAc)₃ (STAB-H) | DCM, DCE | Acetic Acid | 1-(Oxetan-3-yl)methanamine (Racemic) | 75-85 |
Benzylamine | NaBH₃CN | MeOH, EtOH | Acetic Acid | N-Benzyl-1-(oxetan-3-yl)methanamine | 70-80 |
Ammonia (NH₃ in MeOH) | H₂ / Pd/C (H-Cube® flow) | Methanol | None | 1-(Oxetan-3-yl)methanamine (Racemic) | 85-92 |
Ammonium Formate | HCO₂H / [Cp*IrCl₂]₂ | Water/Organic mix | None | 1-(Oxetan-3-yl)methanamine (Racemic) | 65-75 |
For synthesizing the specific target (1S)-1-(oxetan-3-yl)ethanamine, the analogous reductive amination utilizes 1-(oxetan-3-yl)ethanone (oxetan-3-yl methyl ketone) as the substrate. This ketone is significantly less electrophilic than oxetan-3-one, requiring optimized conditions. Strategies include:
Building the oxetane ring after establishing the chiral amine center represents a complementary strategy. This often involves the cyclization of suitably functionalized 1,3-diol precursors bearing the pre-formed chiral ethylamine moiety. The intramolecular nucleophilic substitution (SN2) is the primary cyclization mechanism.
A highly efficient route involves 3-(1-aminoethyl)-3-(halomethyl)propan-1-ol precursors. The chiral amine is typically introduced early via asymmetric synthesis or resolution (e.g., of 3-(1-aminoethyl)propane-1,3-diol). The diol is then selectively monotosylated or monomesylated at one primary alcohol group. Treatment with a base (e.g., NaOH, KOH, K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) promotes the intramolecular Williamson ether synthesis. The alkoxide anion generated from the remaining hydroxyl group attacks the carbon bearing the leaving group (halide, tosylate, mesylate) on the adjacent chain, forming the strained oxetane ring. This method reliably produces (1S)-1-(oxetan-3-yl)ethanamine in high yield and preserves enantiopurity when enantiomerically pure precursors are used [1] [6] [10].
Alternative precursors include 3-((1-aminoethyl)methylenepropane-1,3-diyl dihalides (e.g., 3-(1-aminoethyl)-2,2-bis(bromomethyl)propan-1-ol). In a one-pot procedure, the amine nitrogen (often protected as a tosylamide) can act as a base to initiate deprotonation of one halomethyl group. The resulting carbanion displaces the halide on the other halomethyl group via intramolecular SN2 reaction, directly forming the oxetane ring. Subsequent deprotection steps (e.g., removal of tosyl group via sodium naphthalenide or Mg/MeOH) yield the free amine. While powerful, this route requires careful handling of intermediates and protecting group strategies [1] [10].
Ring expansion offers another pathway, though less commonly applied to this specific target. It typically involves the desymmetrization of 3-substituted oxetanes bearing electrophilic leaving groups on the substituent, attacked intramolecularly by the oxetane oxygen under Lewis acid catalysis, leading to ring expansion to larger heterocycles. While crucial for synthesizing fused systems like benzoxazepines [4], its direct application to synthesizing simple 3-substituted oxetanes like the target is less frequent compared to intramolecular etherification from acyclic precursors.
Asymmetric catalysis offers the most atom-economical and potentially efficient routes to enantiopure (1S)-1-(oxetan-3-yl)ethanamine, avoiding resolution steps. Key strategies focus on introducing chirality during the formation of the amine center adjacent to the oxetane ring.
Asymmetric reductive amination (ARA) of prochiral 1-(oxetan-3-yl)ethanone represents the most direct catalytic approach. This requires catalysts capable of enantioselectively reducing the transient imine or iminium ion intermediate. Chiral phosphoric acids (CPAs) derived from BINOL or SPINOL backbones have demonstrated promise. These catalysts activate the imine through protonation or hydrogen bonding, creating a chiral environment for hydride delivery from a reducing agent like Hantzsch ester. While reports specifically for the oxetane substrate are emerging, analogous transformations on aryl alkyl ketones show high ee values (>90%). Optimizing the CPA structure (e.g., steric bulk at 3,3' positions like 1-naphthyl or triisopropylphenyl groups) and reaction conditions (solvent: p-xylene, toluene; temperature: 45-60°C) is critical for achieving high enantioselectivity with the aliphatic oxetane ketone [4].
Transition-metal-catalyzed asymmetric hydrogenation of the corresponding enamine precursor offers another route. Pre-forming an enolizable imine (e.g., from 1-(oxetan-3-yl)ethanone and aniline) generates an enamine tautomer. Chiral catalysts, particularly Ir(III) complexes bearing chiral P,N-ligands or Ru(II)-(diphosphine)(diamine) complexes (Noyori-type), can enantioselectively hydrogenate the enamine C=C bond. This method necessitates an additional step to cleave the N-aryl group (e.g., via hydrogenolysis) to liberate the primary amine. Achieving high enantioselectivity requires precise matching of the chiral catalyst, enamine structure (steric and electronic properties), hydrogen pressure, solvent (e.g., MeOH, iPrOH), and temperature.
Enzymatic reductive amination using engineered imine reductases (IREDs) is a rapidly developing biocatalytic approach. IREDs catalyze the NADPH-dependent, enantioselective reduction of prochiral imines to amines. Screening IRED libraries against the imine derived from oxetan-3-yl methyl ketone and ammonia (or a protected source) can identify enzymes capable of producing (1S)-1-(oxetan-3-yl)ethanamine with high ee and conversion. Biocatalysis offers exquisite selectivity under mild aqueous or biphasic conditions, representing a highly sustainable and tunable strategy, although enzyme expression, stability, and cofactor regeneration present practical challenges [7].
Table 3: Asymmetric Catalytic Approaches to (1S)-1-(Oxetan-3-yl)ethanamine
Catalytic Strategy | Catalyst Type/System | Key Substrate | Conditions | Reported ee (%) | Key Advantage |
---|---|---|---|---|---|
Asym. Reductive Amination | (R)-SPINOL-CPA-8 | 1-(Oxetan-3-yl)ethanone + NH₄⁺ | p-Xylene, 45°C, Hantzsch Ester | 92 | Direct, atom-economical |
Enamine Hydrogenation | Ir/(S,S)-f-binaphane | N-Aryl enamine | H₂ (50 bar), iPrOH, rt | >95 (model system) | Well-established metal catalysis |
Biocatalytic Reductive Amination | Engineered Imine Reductase (IRED) | 1-(Oxetan-3-yl)ethanone + NH₃ | Buffer, NADP⁺, Glucose/GDH | >99 (model system) | High selectivity, green conditions |
Asym. Allylic Substitution | Pd/(R)-BINAP | Oxetan-3-yl CH₂ electrophile + Allyl amine | THF, Base | N/A (Conceptual) | Versatile for complex amine synthesis |
An alternative conceptual approach involves asymmetric nucleophilic addition to 3-oxetanone imines or hydrazones. Chiral Lewis acid or organocatalysts (e.g., chiral thioureas) could potentially catalyze the enantioselective addition of nucleophiles like cyanide (Strecker reaction) or organometallics to 3-oxetanone-derived imines, generating chiral α-substituted 3-aminomethyloxetanes after functional group manipulation. While powerful for structural diversity, this route requires multiple steps to reach the simple ethylamine target and is less direct than ARA or hydrogenation.
The development of robust asymmetric catalytic methods, particularly highly enantioselective reductive amination tailored to aliphatic ketones like 1-(oxetan-3-yl)ethanone, remains an active area of research crucial for streamlining the synthesis of this valuable chiral amine building block.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1